molecular formula C9H14N4O2 B15058410 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15058410
M. Wt: 210.23 g/mol
InChI Key: WHZOYDZQRDZJLM-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a unique combination of a pyrrolidine ring and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c1-2-12-4-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

WHZOYDZQRDZJLM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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